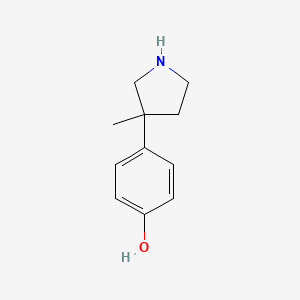![molecular formula C12H17NO B14881050 [(3S,4R)-4-methyl-4-phenylpyrrolidin-3-yl]methanol](/img/structure/B14881050.png)
[(3S,4R)-4-methyl-4-phenylpyrrolidin-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-pyrrolidinemethanol, 4-methyl-4-phenyl-, (3S,4R)-, hydrochloride is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-pyrrolidinemethanol, 4-methyl-4-phenyl-, (3S,4R)-, hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a dihaloalkane under basic conditions.
Introduction of the Phenyl and Methyl Groups: The phenyl and methyl groups are introduced via alkylation reactions. This step requires the use of alkyl halides and a strong base to facilitate the substitution reactions.
Hydroxylation: The hydroxyl group is introduced through an oxidation reaction, often using reagents such as osmium tetroxide or potassium permanganate.
Resolution of Enantiomers: The final step involves the resolution of the enantiomers to obtain the desired (3S,4R) configuration. This can be achieved through chiral chromatography or by using chiral auxiliaries.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-pyrrolidinemethanol, 4-methyl-4-phenyl-, (3S,4R)-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl and methyl groups can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrrolidines.
Scientific Research Applications
3-pyrrolidinemethanol, 4-methyl-4-phenyl-, (3S,4R)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-pyrrolidinemethanol, 4-methyl-4-phenyl-, (3S,4R)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition or activation, receptor agonism or antagonism, and changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-pyrrolidinemethanol, 4-methyl-4-phenyl-, (3R,4S)-, hydrochloride: The enantiomer of the compound with different stereochemistry.
4-methyl-4-phenylpyrrolidine: Lacks the hydroxyl group, leading to different chemical properties.
4-phenylpyrrolidine: Lacks both the methyl and hydroxyl groups, resulting in distinct reactivity.
Uniqueness
3-pyrrolidinemethanol, 4-methyl-4-phenyl-, (3S,4R)-, hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological activity and chemical reactivity. This makes it valuable in the synthesis of chiral molecules and in studies of stereoselective interactions in biological systems.
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
[(3S,4R)-4-methyl-4-phenylpyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C12H17NO/c1-12(9-13-7-11(12)8-14)10-5-3-2-4-6-10/h2-6,11,13-14H,7-9H2,1H3/t11-,12-/m0/s1 |
InChI Key |
ZHOVSSQOJBGISI-RYUDHWBXSA-N |
Isomeric SMILES |
C[C@]1(CNC[C@H]1CO)C2=CC=CC=C2 |
Canonical SMILES |
CC1(CNCC1CO)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-4-(sec-butyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B14880967.png)
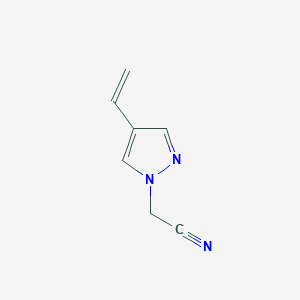
![N-(3,4-dichlorophenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B14880979.png)
![2-Methyl-2-azaspiro[4.5]decane-1,6-dione](/img/structure/B14880985.png)
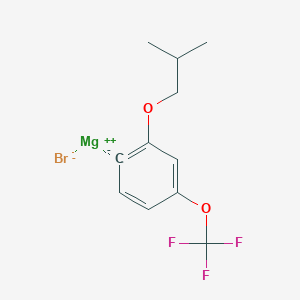

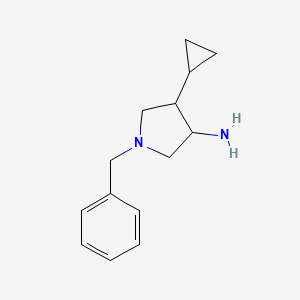
![3-bromo-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B14881009.png)
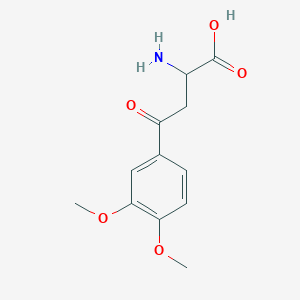
![2-[(Z)-(4-hydroxy-3-methylphenyl)-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B14881021.png)
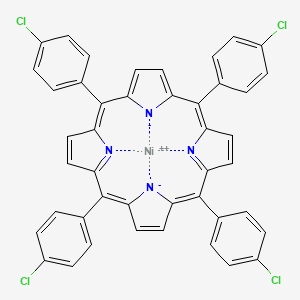
![3'-Cyclopropyl-8-azaspiro[bicyclo[3.2.1]octane-3,6'-[1,3]oxazinan]-2'-one](/img/structure/B14881031.png)
